4-methylphenyl [5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl ether
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Overview
Description
4-methylphenyl [5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl ether is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a pyridine ring, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylphenyl [5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl ether typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the triazole ring.
Formation of the Pyridine Ring: The pyridine ring is typically introduced through a condensation reaction involving appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methylphenyl [5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
4-methylphenyl [5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methylphenyl [5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl ether involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]pyridine
- 4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine
Uniqueness
4-methylphenyl [5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl ether is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring, in particular, is known for its stability and ability to participate in various chemical reactions, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C15H14N4O |
---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
2-[5-[(4-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C15H14N4O/c1-11-5-7-12(8-6-11)20-10-14-17-15(19-18-14)13-4-2-3-9-16-13/h2-9H,10H2,1H3,(H,17,18,19) |
InChI Key |
VAICLTKCKCUDBE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC2=NC(=NN2)C3=CC=CC=N3 |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC(=NN2)C3=CC=CC=N3 |
Origin of Product |
United States |
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